molecular formula C9H16ClNO B13983195 1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one

1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one

Cat. No.: B13983195
M. Wt: 189.68 g/mol
InChI Key: PZLRXSUWKMAPIG-UHFFFAOYSA-N
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Description

1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a 4-chlorobutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 5-methylpyrrolidin-2-one with 4-chlorobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyrrolidinone ring can lead to the formation of pyrrolidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrrolidinones
  • N-oxides
  • Pyrrolidine derivatives

Scientific Research Applications

1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorobutyl)pyrrolidin-2-one
  • 1-(4-Chlorobutyl)-3-methylpyrrolidin-2-one
  • 1-(4-Chlorobutyl)-5-ethylpyrrolidin-2-one

Uniqueness: 1-(4-Chlorobutyl)-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-(4-chlorobutyl)-5-methylpyrrolidin-2-one

InChI

InChI=1S/C9H16ClNO/c1-8-4-5-9(12)11(8)7-3-2-6-10/h8H,2-7H2,1H3

InChI Key

PZLRXSUWKMAPIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1CCCCCl

Origin of Product

United States

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